6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H7F3N4 and a molecular weight of 240.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyridine ring
Vorbereitungsmethoden
The synthesis of 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields an intermediate compound, which is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: The trifluoromethyl group imparts unique electronic properties to the compound, making it useful in the development of advanced materials.
Biological Research: It is used in the study of molecular interactions and pathways, particularly in the context of cancer research.
Wirkmechanismus
The mechanism of action of 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy.
Vergleich Mit ähnlichen Verbindungen
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine can be compared with other similar compounds, such as:
WZ4002: A third-generation EGFR inhibitor that also contains a pyrimidine ring.
Rositinib: Another EGFR inhibitor with a similar structure.
Ositinib: A compound with a pyrimidine scaffold used in cancer treatment.
What sets this compound apart is its unique trifluoromethyl group, which enhances its chemical stability and biological activity.
Eigenschaften
Molekularformel |
C10H7F3N4 |
---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
6-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C10H7F3N4/c11-10(12,13)9-15-4-6(5-16-9)7-2-1-3-8(14)17-7/h1-5H,(H2,14,17) |
InChI-Schlüssel |
FEQLJQXOWWCTKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N)C2=CN=C(N=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.